molecular formula C23H20BrNOS B2835392 3-{[(4-Bromophenyl)sulfanyl]methyl}-1-(4-methylphenyl)-4-phenyl-2-azetanone CAS No. 866049-17-4

3-{[(4-Bromophenyl)sulfanyl]methyl}-1-(4-methylphenyl)-4-phenyl-2-azetanone

Cat. No. B2835392
CAS RN: 866049-17-4
M. Wt: 438.38
InChI Key: DXGAUROYEGPQDM-UHFFFAOYSA-N
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Description

The compound “3-{[(4-Bromophenyl)sulfanyl]methyl}-1-(4-methylphenyl)-4-phenyl-2-azetanone” is a chemical compound with the molecular formula C23H20BrNOS and a molecular weight of 438.38 .


Molecular Structure Analysis

The molecular structure of this compound is derived from its molecular formula, C23H20BrNOS. It contains a bromophenyl group attached to a sulfanyl group, which is further connected to a methyl group. This is attached to a 4-methylphenyl group and a phenyl group on a 2-azetanone ring .

Scientific Research Applications

Antimicrobial Activity

The presence of the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol moiety in this compound suggests potential antimicrobial effects . Triazoles, including this compound, have been investigated for their antibacterial, antifungal, and antiviral properties. Researchers could explore its efficacy against specific pathogens and evaluate its potential as a new antimicrobial agent.

Antifungal Properties

Triazoles are known for their antifungal activity, and this compound may follow suit. Investigating its effectiveness against various fungal strains could provide valuable insights for developing antifungal drugs . Researchers might explore its mechanism of action and compare it to existing antifungal agents.

Anti-Inflammatory Potential

The 4,5-disubstituted-4H-1,2,4-triazole-3-thiol moiety has been associated with anti-inflammatory activity . Researchers might explore whether this compound modulates inflammatory pathways, inhibits cytokine production, or affects immune responses. Understanding its anti-inflammatory potential could have clinical implications.

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with various proteins and enzymes in the body

Mode of Action

The exact mode of action of this compound is currently unknown. It’s likely that the compound interacts with its targets in a way that alters their function, leading to changes in cellular processes . More detailed studies are required to understand the precise interactions between this compound and its targets.

Biochemical Pathways

Similar compounds have been shown to influence various biochemical pathways, leading to a range of downstream effects

Pharmacokinetics

These properties play a crucial role in determining the bioavailability of the compound . More research is needed to understand the pharmacokinetics of this compound.

Result of Action

Similar compounds have been shown to have various effects at the molecular and cellular level

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. These factors can include pH, temperature, presence of other molecules, and more

properties

IUPAC Name

3-[(4-bromophenyl)sulfanylmethyl]-1-(4-methylphenyl)-4-phenylazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20BrNOS/c1-16-7-11-19(12-8-16)25-22(17-5-3-2-4-6-17)21(23(25)26)15-27-20-13-9-18(24)10-14-20/h2-14,21-22H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXGAUROYEGPQDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(C(C2=O)CSC3=CC=C(C=C3)Br)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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